GS-704277

Description

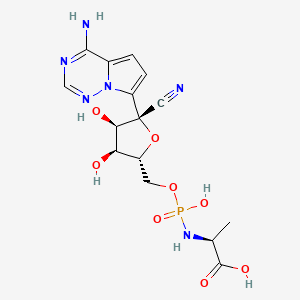

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N6O8P/c1-7(14(24)25)20-30(26,27)28-4-9-11(22)12(23)15(5-16,29-9)10-3-2-8-13(17)18-6-19-21(8)10/h2-3,6-7,9,11-12,22-23H,4H2,1H3,(H,24,25)(H2,17,18,19)(H2,20,26,27)/t7-,9+,11+,12+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHPTSNEWCZBDF-NIFWRESRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N6O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Architecture of GS-704277: An Intermediate Metabolite of Remdesivir

GS-704277 is a pivotal intermediate alanine metabolite of the antiviral prodrug Remdesivir (GS-5734).[1] Its formation is a crucial step in the intracellular cascade that ultimately yields the active antiviral agent. This technical guide provides a detailed overview of the structure, metabolic pathway, and analytical quantification of this compound.

Chemical Structure and Properties

This compound is a phosphoramidate derivative of the nucleoside analog GS-441524. Its formal chemical name is N-phosphono-L-alanine, P→6-ester with 2-C-(4-aminopyrrolo[2,1-f][1][2]triazin-7-yl)-2,5-anhydro-D-altrononitrile.

Key structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉N₆O₈P | |

| Molecular Weight | 442.3 g/mol | |

| SMILES | O=P(N--INVALID-LINK--C(O)=O)(O)OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C#N)O1 | |

| Solubility | Soluble in DMSO | |

| λmax | 246 nm |

Metabolic Activation Pathway

This compound is not administered directly but is formed intracellularly from its parent prodrug, Remdesivir. The metabolic activation of Remdesivir is a multi-step process designed to efficiently deliver the active nucleoside triphosphate to the site of viral replication.

Remdesivir, a phosphoramidate prodrug, is designed to be cell-permeable. Once inside the cell, it undergoes hydrolysis, a reaction catalyzed by enzymes such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form this compound. This intermediate is then further metabolized. The P-N bond is hydrolyzed by phosphoramidase-type enzymes, like histidine triad nucleotide-binding protein 1 (HINT1), to release the nucleoside monophosphate (GS-441524). This monophosphate is subsequently phosphorylated by cellular kinases to the active nucleoside triphosphate analog (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).

References

GS-704277: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-704277 is a critical intermediate metabolite of the broad-spectrum antiviral prodrug, Remdesivir (GS-5734). As the direct product of Remdesivir's initial intracellular hydrolysis, this compound represents a key step in the bioactivation pathway leading to the pharmacologically active nucleoside triphosphate analog. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to this compound, tailored for researchers and professionals in drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Discovery and Scientific Context

The discovery of this compound is intrinsically linked to the development of Remdesivir by Gilead Sciences. Remdesivir was identified through a rigorous screening program aimed at discovering potent inhibitors of viral RNA-dependent RNA polymerase (RdRp) for treating infections caused by RNA viruses, such as the Ebola virus and coronaviruses.[1] The ProTide (prodrug of a nucleotide) strategy was employed for Remdesivir, designing it as a phosphoramidate prodrug of a nucleoside analog (GS-441524) to enhance intracellular delivery.

This compound was identified and characterized during the in vitro and in vivo metabolic studies of Remdesivir. These studies revealed that upon entering a cell, Remdesivir is rapidly metabolized. The first step in this metabolic cascade is the hydrolysis of the ester group in Remdesivir, a reaction catalyzed primarily by carboxylesterase 1 (CES1) and to a lesser extent by cathepsin A (CatA). This hydrolysis leads to the formation of the alanine metabolite, this compound.[2] this compound is then further metabolized to the nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate form that inhibits viral replication.[3]

Metabolic Pathway of Remdesivir and the Role of this compound

The intracellular conversion of Remdesivir to its active form is a multi-step process. This compound is the first stable metabolite in this pathway.

Synthesis of this compound

The synthesis of the two key precursors has been described in the literature:

-

GS-441524 (the nucleoside core): Synthesized from a protected ribolactone and the pyrrolo[2,1-f][2][4]triazine base.

-

Alanine phosphoramidate moiety: Prepared from L-alanine, a phenol, and a phosphorus oxychloride derivative.

A potential synthetic workflow is depicted below.

Physicochemical and Pharmacokinetic Properties

This compound is a crystalline solid with defined physicochemical properties. Its pharmacokinetic profile has been characterized in healthy volunteers and patients.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1911579-04-8 | |

| Molecular Formula | C₁₅H₁₉N₆O₈P | |

| Molecular Weight | 442.3 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | |

| λmax | 246 nm |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Dose)

| Parameter | Value | Population | Reference |

| Tmax (h) | ~0.75 | Healthy Subjects | |

| Cmax (ng/mL) | ~246 | Healthy Subjects | |

| AUCtau (ng*h/mL) | ~462 | Healthy Subjects | |

| Elimination Half-life (h) | ~1.3 | Healthy Subjects |

Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. The following protocol is a representative example of a validated LC-MS/MS method for the determination of this compound in human plasma.

Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

-

Human plasma (K2EDTA as anticoagulant)

-

This compound reference standard

-

Internal Standard (IS): Isotope-labeled this compound (e.g., [¹³C₃]-GS-704277)

-

Formic acid (FA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Ammonium formate

-

Acquity UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Due to the instability of this compound in plasma, samples must be stabilized immediately upon collection by treating with diluted formic acid.

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5

-

Mobile Phase B: 100% Methanol

-

Flow Rate: 0.5 mL/min

-

Gradient: A suitable gradient to ensure separation from other metabolites and endogenous plasma components. A typical run time is around 3-4 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transition: The specific parent-to-product ion transition for this compound and its internal standard should be optimized. For this compound (m/z 441.1 as the parent ion), a characteristic product ion is monitored.

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of this compound in the unknown samples is determined using the linear regression equation of the calibration curve.

-

Experimental Workflow Diagram

Conclusion

This compound is a pivotal, albeit transient, metabolite in the bioactivation of Remdesivir. Its discovery has been a direct result of the meticulous characterization of Remdesivir's metabolic fate. While a dedicated, publicly available synthesis protocol for this compound is not widespread, the principles of phosphoramidate chemistry and the known syntheses of its precursors provide a clear path for its chemical preparation. The analytical methods for its quantification are well-established and robust, enabling detailed pharmacokinetic and drug metabolism studies. This technical guide serves as a comprehensive resource for scientists and researchers, providing the foundational knowledge and experimental details necessary for further investigation of this compound and its role in antiviral therapy.

References

- 1. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20160122374A1 - Methods for treating filoviridae virus infections - Google Patents [patents.google.com]

- 3. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

GS-704277: An In-Depth Technical Guide on its Mechanism of Action in Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-704277 is a key intermediate metabolite of the broad-spectrum antiviral agent Remdesivir (GS-5734). As a phosphoramidate prodrug, Remdesivir is designed for efficient intracellular delivery, where it undergoes metabolic activation to ultimately form the pharmacologically active nucleoside triphosphate analog. This compound, an alanine metabolite, represents a critical step in this intracellular cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of viral replication, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: A Stepping Stone to Viral Inhibition

This compound itself is not the direct inhibitor of viral replication. Instead, it is a crucial precursor in the metabolic pathway that leads to the active antiviral agent. The primary mechanism of action of the Remdesivir cascade, and by extension the role of this compound, is the inhibition of viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the genome of many RNA viruses.

Upon administration, Remdesivir enters the host cell and is rapidly metabolized. The initial step involves the cleavage of the ester group, leading to the formation of this compound.[1][2] This conversion is a key part of the prodrug strategy, unmasking a carboxylate group that facilitates the subsequent intramolecular cyclization and elimination of the phenoxy group, ultimately yielding the nucleoside monophosphate. This monophosphate is then further phosphorylated to the active triphosphate metabolite.

The active triphosphate analog structurally mimics the natural adenosine triphosphate (ATP). It is this molecular mimicry that allows it to be incorporated into the nascent viral RNA chain by the viral RdRp. Once incorporated, the unique structure of the analog leads to delayed chain termination, effectively halting the replication of the viral genome.[1]

Metabolic Pathway and Intracellular Conversion

The intracellular conversion of Remdesivir to its active form is a multi-step process, with this compound as a central intermediate. The metabolic cascade ensures the efficient generation of the active triphosphate within the target cells.

Quantitative Data

The following tables summarize the key quantitative data related to this compound.

Table 1: Pharmacokinetic Parameters of this compound in Human Plasma (Single 150 mg IV Dose of Remdesivir)

| Parameter | Value | Unit |

| Tmax (Time to Peak Concentration) | 0.75 | hours |

| Cmax (Peak Plasma Concentration) | 246 (33.9% CV) | ng/mL |

| AUCtau (Area Under the Curve) | 462 (31.4% CV) | ng*h/mL |

| Elimination Half-life | 1.3 | hours |

| Data sourced from DrugBank and PubChem.[2][3] |

Table 2: Mean Intracellular Concentrations of Remdesivir Metabolites in Calu-3 Cells (Incubation with 1 µM Remdesivir)

| Time (hours) | This compound (pmol/million cells) | GS-441524 (pmol/million cells) | Active Triphosphate (GS-443902) (pmol/million cells) |

| 2 | 17.9 ± 11.5 | 12.4 ± 7.43 | 14.5 ± 12.7 |

| 4 | 2.27 ± 0.860 | 1.06 ± 0.420 | 10.2 ± 7.40 |

| 8 | 0.962 ± 0.317 | 0.558 ± 0.152 | 7.94 ± 6.80 |

| 24 | 0.552 ± 0.182 | 0.384 ± 0.101 | 2.92 ± 2.69 |

| 32 | 0.551 ± 0.144 | 0.554 ± 0.125 | 2.31 ± 1.82 |

| Data presented as mean ± standard deviation from 3 independent experiments. Sourced from PMDA. |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines the methodology for the sensitive and specific quantification of this compound in human plasma.

1. Sample Preparation:

-

Collect whole blood in K2EDTA tubes.

-

Within 30 minutes of collection, centrifuge the blood to separate plasma.

-

To stabilize the analytes, immediately treat the plasma with a diluted formic acid (FA) solution.

-

For analysis, thaw frozen plasma samples and equilibrate to room temperature.

-

Spike the plasma sample with a stable isotope-labeled internal standard for this compound.

-

Perform protein precipitation by adding a sufficient volume of methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in an appropriate solvent for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

LC System: Acquity UPLC or equivalent.

-

Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm).

-

Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5.

-

Mobile Phase B: 100% methanol.

-

Gradient: An optimized gradient is used for the separation of this compound. A separate injection with a distinct gradient is recommended for Remdesivir and GS-441524 to minimize carryover.

-

Flow Rate: As per instrument optimization.

-

Column Temperature: As per instrument optimization.

-

Injection Volume: As per instrument optimization.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is used for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: The specific parent-to-product ion transition for this compound is monitored for quantification.

-

Source Parameters: Optimized for maximum sensitivity and stability.

4. Method Validation:

-

The method is validated for linearity, sensitivity (LLOQ), accuracy, precision (intraday and interday), matrix effect, recovery, and stability (benchtop, freeze/thaw, and long-term storage).

Protocol 2: Determination of Intracellular Concentration of this compound

This protocol describes a general method for measuring the intracellular levels of this compound in a cell line such as Calu-3.

1. Cell Culture and Treatment:

-

Culture Calu-3 cells (or other relevant cell lines) in appropriate media and conditions until they reach a desired confluency.

-

Treat the cells with a known concentration of Remdesivir (e.g., 1 µM).

-

Incubate the cells for various time points (e.g., 2, 4, 8, 24, 32 hours) to allow for the intracellular conversion of Remdesivir.

2. Cell Harvesting and Lysis:

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

-

Harvest the cells by scraping or trypsinization.

-

Count the cells to normalize the final concentration to the number of cells.

-

Lyse the cells using a suitable lysis buffer to release the intracellular contents.

3. Sample Preparation and Analysis:

-

Perform protein precipitation on the cell lysate, similar to the plasma sample preparation.

-

Analyze the extracted sample using a validated LC-MS/MS method as described in Protocol 1 to quantify the intracellular concentration of this compound.

-

The results are typically expressed as pmol per million cells.

Conclusion

This compound is a pivotal, albeit transient, molecule in the intricate intracellular activation of Remdesivir. Its formation is a prerequisite for the generation of the active nucleoside triphosphate that ultimately inhibits viral replication. Understanding the kinetics and efficiency of the conversion of Remdesivir to this compound and its subsequent metabolism is crucial for optimizing antiviral therapies that rely on this prodrug strategy. The methodologies outlined in this guide provide a framework for the precise quantification and study of this key metabolite, contributing to the broader understanding of Remdesivir's mechanism of action and the development of next-generation antiviral agents.

References

- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. validation-of-lc-ms-ms-methods-for-determination-of-remdesivir-and-its-metabolites-gs-441524-and-gs-704277-in-acidified-human-plasma-and-their-application-in-covid-19-related-clinical-studies - Ask this paper | Bohrium [bohrium.com]

- 3. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of GS-704277 in the Metabolic Activation of Remdesivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734), a nucleotide prodrug, has emerged as a significant antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1][2] Its efficacy is not inherent to the parent molecule but is unlocked through a multi-step intracellular metabolic cascade. A pivotal intermediate in this activation pathway is the alanine metabolite, GS-704277. This technical guide provides an in-depth exploration of the formation, conversion, and significance of this compound in the bioactivation of Remdesivir, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Metabolic Pathway of Remdesivir: A Journey to the Active Triphosphate

Remdesivir is administered as a prodrug to enhance its cell permeability.[3][4] Once inside the cell, it undergoes a series of enzymatic conversions to ultimately form the pharmacologically active nucleoside triphosphate analog, GS-443902 (Remdesivir triphosphate).[5] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.

The metabolic journey begins with the hydrolysis of Remdesivir. This initial step is predominantly catalyzed by carboxylesterase 1 (CES1), accounting for approximately 80% of the conversion, with cathepsin A (CatA) contributing about 10%. This hydrolysis cleaves the phosphoramidate prodrug moiety to yield the intermediate metabolite, this compound.

This compound is a transient but critical species. It is further metabolized by the Histidine Triad Nucleotide-binding Protein 1 (HINT-1) to form the nucleoside monophosphate, GS-441524 monophosphate. This monophosphate is then sequentially phosphorylated by cellular kinases to the diphosphate and finally to the active triphosphate, GS-443902. A parallel pathway involves the dephosphorylation of the monophosphate to the nucleoside analog GS-441524, which can be detected in plasma but is less efficiently re-phosphorylated to the active form.

Visualizing the Metabolic Pathway

The following diagram illustrates the sequential conversion of Remdesivir to its active triphosphate form, highlighting the central role of this compound.

References

- 1. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 2. The potential of remdesivir to affect function, metabolism and proliferation of cardiac and kidney cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of GS-704277

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-704277 is a critical intermediate metabolite of the antiviral prodrug Remdesivir (GS-5734).[1][2] Understanding its chemical properties and stability is paramount for the accurate pharmacokinetic and pharmacodynamic assessment of Remdesivir. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, its stability profile under various conditions, and detailed experimental protocols for its analysis.

Core Chemical Properties

This compound, formally known as N-phosphono-L-alanine, P→6'-ester with 2-C-(4-aminopyrrolo[2,1-f][1][2][]triazin-7-yl)-2,5-anhydro-D-altrononitrile, possesses the following key chemical properties:

| Property | Value | Source |

| CAS Number | 1911579-04-8 | |

| Molecular Formula | C₁₅H₁₉N₆O₈P | |

| Formula Weight | 442.3 g/mol | |

| Appearance | A crystalline solid, white to light yellow in color. | |

| Solubility | Soluble in DMSO. In DMSO, its solubility can reach 100 mg/mL (226.08 mM), though the use of newly opened, non-hygroscopic DMSO is recommended. | |

| UV Maximum Absorption (λmax) | 246 nm | |

| pKa (Predicted) | Strongest Acidic: 10.23, Strongest Basic: 0.65 (Note: This is for the parent compound Remdesivir and may not be fully representative of this compound) |

Metabolic Pathway and Logical Relationships

This compound is formed intracellularly from Remdesivir through hydrolysis. It is then further metabolized to either the active nucleoside triphosphate (GS-443902) or the nucleoside analog GS-441524. The following diagram illustrates this critical metabolic pathway.

Caption: Metabolic activation of Remdesivir to its active triphosphate form.

Stability Profile

The stability of this compound is a critical consideration for accurate bioanalysis. Instability can lead to an underestimation of its concentration and a misunderstanding of Remdesivir's pharmacokinetic profile.

Storage Stability

| Condition | Stability | Source |

| -20°C (Solid) | ≥ 4 years | |

| -20°C (in solvent, under nitrogen) | 1 month | |

| -80°C (in solvent, under nitrogen) | 6 months | |

| -70°C (in Formic Acid-Treated Plasma) | Stable for at least 257 days |

Stability in Biological Matrices

This compound exhibits limited stability in human plasma. To overcome this, treatment of plasma samples with formic acid is a crucial step to ensure accurate quantification.

-

At Room Temperature (RT) in Formic Acid-Treated Plasma: this compound is less stable, with a significant decrease in concentration observed.

-

At 4°C in Formic Acid-Treated Plasma: The compound is moderately stable, with less than a 10% decrease observed in approximately 8 hours.

Experimental Protocols

Accurate determination of this compound concentrations in biological matrices necessitates robust and validated analytical methods. The most commonly employed technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Plasma Analysis

To mitigate the instability of this compound in plasma, the following sample preparation protocol is recommended:

-

Acidification: Immediately after collection, treat human plasma with diluted formic acid. This is a critical step to prevent degradation.

-

Protein Precipitation: Add a cold organic solvent, such as acetonitrile, to the acidified plasma sample to precipitate proteins.

-

Centrifugation: Vortex the sample and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in an appropriate solvent, such as water with 0.1% acetic acid, before injection into the LC-MS/MS system.

LC-MS/MS Method for Quantification

A validated LC-MS/MS method is essential for the sensitive and selective quantification of this compound.

-

Chromatographic Separation: Utilize a C18 or a similar reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm) for chromatographic separation.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate in 5% methanol, pH 2.5) and an organic component (e.g., methanol or acetonitrile).

-

Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For this compound, negative ion mode electrospray ionization (ESI-) has been shown to provide better sensitivity.

-

Calibration: Construct a calibration curve using a series of known concentrations of this compound in the same matrix as the samples. The calibration range is typically from 2 to 2000 ng/mL.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of this compound in plasma samples.

Caption: Workflow for the bioanalysis of this compound in plasma.

Conclusion

This compound is a pivotal, yet labile, metabolite in the activation pathway of Remdesivir. A thorough understanding of its chemical properties, particularly its stability profile, is essential for researchers in the field of drug development. The implementation of appropriate sample handling and validated bioanalytical methods, as detailed in this guide, is critical for obtaining accurate and reliable data to support preclinical and clinical studies of Remdesivir.

References

The Enzymatic Journey of Remdesivir: A Technical Guide to the Conversion to GS-704277

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the critical first step in the bioactivation of the antiviral prodrug Remdesivir (RDV): its enzymatic conversion to the key intermediate metabolite, GS-704277. Understanding this conversion is paramount for comprehending the drug's mechanism of action, pharmacokinetics, and potential for drug-drug interactions. This document provides a comprehensive overview of the enzymes involved, their catalytic efficiencies, detailed experimental protocols for studying this process, and a clear visualization of the metabolic pathway.

The Metabolic Pathway: From Prodrug to the Alanine Metabolite

Remdesivir is a monophosphoramidate prodrug that requires intracellular metabolic activation to exert its antiviral effect. The initial and rate-limiting step in this activation cascade is the hydrolysis of the carboxyl ester group of the L-alanine moiety. This reaction is primarily catalyzed by two key cellular enzymes: Carboxylesterase 1 (CES1) and Cathepsin A (CatA). The product of this hydrolysis is the alanine metabolite, this compound (also referred to as MetX). Subsequently, the phosphoramidate bond of this compound is cleaved by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) to yield the nucleoside monophosphate (GS-441524 monophosphate), which is then further phosphorylated to the active triphosphate form (GS-443902).

The following diagram illustrates this initial conversion step:

Quantitative Analysis of Enzymatic Conversion

The efficiency of the enzymatic conversion of Remdesivir to this compound by CES1 and CatA has been evaluated in several studies. While comprehensive kinetic parameters like kcat and Km are not consistently reported across the literature, reaction rates provide valuable insight into the catalytic activity of these enzymes.

| Enzyme | Substrate | Reaction Rate (nmol/min/mg protein) | Reference Substrate | Reference Substrate Rate (nmol/min/mg protein) | Source |

| Carboxylesterase 1b (CES1b) | Remdesivir | (4.8 ± 0.4) × 10⁻² | Oseltamivir | Not explicitly stated for comparison | |

| Carboxylesterase 1c (CES1c) | Remdesivir | (6.1 ± 0.4) × 10⁻² | Oseltamivir | Not explicitly stated for comparison | |

| Cathepsin A (CatA) | Remdesivir | 74 ± 32 | Tenofovir alafenamide (TAF) | 3.4-fold higher than Remdesivir |

Note: The provided reaction rates are from a single study and may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for conducting key experiments to study the enzymatic conversion of Remdesivir to this compound.

In Vitro Hydrolysis of Remdesivir by Recombinant CES1

This protocol describes how to assess the enzymatic activity of recombinant human CES1 in hydrolyzing Remdesivir.

Materials:

-

Recombinant human Carboxylesterase 1 (CES1)

-

Remdesivir (GS-5734)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled Remdesivir)

-

96-well microplates

-

Incubator capable of maintaining 37°C

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Remdesivir in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentrations in the phosphate buffer.

-

Prepare a stock solution of the internal standard.

-

Dilute the recombinant CES1 enzyme to the desired concentration in the phosphate buffer.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the Remdesivir solution.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the diluted CES1 enzyme solution to each well. The final reaction volume should be consistent across all wells.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Quenching:

-

At each time point, stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This will precipitate the enzyme and halt the reaction.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Acidify the samples with formic acid to improve the stability of Remdesivir and its metabolites.

-

Workflow Diagram:

LC-MS/MS Quantification of Remdesivir and this compound

This protocol provides a general framework for the simultaneous quantification of Remdesivir and its metabolite this compound in plasma or in vitro reaction samples.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a short run time (e.g., 3-5 minutes).

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: 40-50°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Remdesivir: Monitor a specific precursor ion to product ion transition (e.g., m/z 603.2 → 402.1).

-

This compound: Monitor a specific precursor ion to product ion transition (e.g., m/z 443.1 → 202.1).

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Analysis:

-

Quantify the concentrations of Remdesivir and this compound by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared with known concentrations of the analytes.

Conclusion

The enzymatic conversion of Remdesivir to this compound by CES1 and CatA is a pivotal step in its bioactivation. This guide has provided a detailed overview of this process, including the key enzymes, available kinetic data, and comprehensive experimental protocols for its investigation. A thorough understanding of this initial metabolic step is crucial for the continued development and optimization of Remdesivir and other antiviral prodrugs. Researchers and scientists in the field of drug development are encouraged to utilize this information to further explore the intricacies of Remdesivir metabolism and its clinical implications.

GS-704277: A Pivotal Intermediate in the Bioactivation of Remdesivir

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Remdesivir (GS-5734), a nucleotide analog prodrug, has emerged as a significant antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1] Its efficacy is contingent upon its intracellular conversion to the pharmacologically active nucleoside triphosphate (NTP), GS-443902. This intricate metabolic cascade involves several enzymatic steps, with GS-704277, the alanine metabolite, serving as a crucial intermediate. Understanding the formation, conversion, and pharmacokinetics of this compound is paramount for optimizing the therapeutic potential of Remdesivir and developing next-generation antiviral agents. This technical guide provides an in-depth overview of the role of this compound in the metabolism of Remdesivir, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Data Presentation: Pharmacokinetics of Remdesivir and its Metabolites

The pharmacokinetic profiles of Remdesivir and its primary metabolites, including this compound, have been characterized in healthy human subjects. The following tables summarize key pharmacokinetic parameters following intravenous administration of Remdesivir.

Table 1: Single-Dose Pharmacokinetic Parameters of Remdesivir, this compound, and GS-441524 in Healthy Subjects

| Analyte | Dose | Tmax (h) | Cmax (ng/mL) | AUCtau (ng*h/mL) | t1/2 (h) |

| Remdesivir | 150 mg | 0.67 - 0.68 | - | - | 1 |

| This compound | 150 mg | 0.75 | 246 (33.9) | 462 (31.4) | 1.3 |

| GS-441524 | 150 mg | - | - | - | 27 |

Data presented as mean (SD) where available. Tmax is presented as a range.[1]

Table 2: Protein Binding and Blood-to-Plasma Ratios

| Compound | Plasma Protein Binding (%) | Mean Whole Blood/Plasma Ratio |

| Remdesivir | 88 - 93.6 | 0.76 |

| This compound | 1 | 0.56 |

| GS-441524 | 2 | 1.19 |

[1]

Metabolic Pathway and Mechanism of Action

Remdesivir, a phosphoramidate prodrug, is designed to efficiently penetrate host cells.[2] Once inside the cell, it undergoes a multi-step bioactivation process to yield the active antiviral agent, GS-443902.[3]

-

Formation of this compound: The initial step in the intracellular metabolism of Remdesivir is the hydrolysis of the ester moiety, a reaction catalyzed primarily by carboxylesterase 1 (CES1) and to a lesser extent by cathepsin A (CatA). This enzymatic cleavage results in the formation of the alanine metabolite, this compound.

-

Conversion to the Monophosphate Form: this compound is subsequently hydrolyzed by the histidine triad nucleotide-binding protein 1 (HINT1) to remove the alanine and phenoxy groups, yielding the nucleoside monophosphate (NMP) of GS-441524.

-

Phosphorylation to the Active Triphosphate: The monophosphate form is then further phosphorylated by cellular kinases to the diphosphate (NDP) and finally to the active triphosphate form, GS-443902.

-

Mechanism of Action: GS-443902 acts as an analog of adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby inhibiting viral replication.

The following diagram illustrates the metabolic activation pathway of Remdesivir.

Experimental Protocols

Quantification of Remdesivir and its Metabolites in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of Remdesivir, this compound, and GS-441524 in human plasma.

1. Sample Preparation:

-

To stabilize the analytes, treat human plasma samples with diluted formic acid.

-

Perform a protein precipitation step by adding an organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Employ a suitable reversed-phase column for chromatographic separation (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Perform detection using the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).

-

Optimize the MRM transitions for each analyte and internal standard.

3. Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of Remdesivir, this compound, and GS-441524 into blank plasma.

-

Process the calibration standards and quality control samples alongside the unknown samples.

-

Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

The following diagram outlines the general workflow for the quantification of Remdesivir and its metabolites.

In Vitro Metabolism of Remdesivir

This protocol provides a general framework for studying the enzymatic conversion of Remdesivir to this compound in vitro.

1. Reaction Components:

-

Recombinant human carboxylesterase 1 (CES1) or cathepsin A (CatA).

-

Remdesivir stock solution (e.g., in DMSO).

-

Reaction buffer (e.g., phosphate-buffered saline, PBS).

2. Incubation:

-

In a microcentrifuge tube, combine the reaction buffer, the enzyme (CES1 or CatA), and pre-warm to 37°C.

-

Initiate the reaction by adding Remdesivir to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

For kinetic studies, vary the concentration of Remdesivir and take samples at multiple time points.

3. Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the enzyme.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method as described previously.

4. Data Analysis:

-

Calculate the rate of this compound formation.

-

For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Conclusion

This compound is a pivotal, albeit transient, intermediate in the metabolic activation of Remdesivir. A thorough understanding of its formation, subsequent conversion, and pharmacokinetic properties is essential for the rational design of future antiviral therapies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working to advance the field of antiviral drug discovery and development. Further research into the detailed enzyme kinetics and cellular transport mechanisms will continue to refine our understanding of Remdesivir's action and inform the development of even more effective treatments for viral diseases.

References

- 1. In vitro evaluation of the impact of Covid-19 therapeutic agents on the hydrolysis of the antiviral prodrug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling suggests that virion production cycles within individual cells is key to understanding acute hepatitis B virus infection kinetics (Journal Article) | OSTI.GOV [osti.gov]

- 3. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of GS-704277: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-704277 is a critical intermediate metabolite of the antiviral prodrug Remdesivir (GS-5734), a cornerstone in the therapeutic arsenal against viral diseases, notably COVID-19. Understanding the pharmacological profile of this compound is paramount for a comprehensive grasp of Remdesivir's mechanism of action, its pharmacokinetics, and ultimately its clinical efficacy and safety. This technical guide provides a detailed overview of the core pharmacological aspects of this compound, including its metabolic pathway, pharmacokinetic properties, and the experimental methodologies used for its characterization.

Mechanism of Action and Metabolic Pathway

This compound, an alanine metabolite, is not directly antiviral but plays a crucial role in the bioactivation of Remdesivir.[1] Following intravenous administration, Remdesivir enters the host cells where it is rapidly metabolized. The initial conversion of Remdesivir to this compound is catalyzed by intracellular hydrolases, primarily Carboxylesterase 1 (CES1) and to a lesser extent, Cathepsin A.[2]

Subsequently, this compound is hydrolyzed by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) to form the nucleoside monophosphate analog.[2] This monophosphate is then phosphorylated to the active nucleoside triphosphate, GS-443902. It is this active triphosphate form that acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.

The metabolic cascade ensures the efficient intracellular delivery of the active antiviral agent. The initial conversion to this compound is a key step in unmasking the nucleoside monophosphate for subsequent phosphorylation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans. Following intravenous infusion of Remdesivir, this compound appears rapidly in the plasma.

Human Pharmacokinetics

In healthy volunteers, this compound exhibits a short plasma half-life. Studies have shown that after a single intravenous dose of Remdesivir, the peak plasma concentration (Cmax) of this compound is reached relatively quickly.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects Following a Single Intravenous Dose of Remdesivir

| Parameter | Value | Reference |

| Tmax (h) | 1.97 - 2.25 | [3] |

| Cmax (ng/mL) | Varies with Remdesivir dose | [4] |

| AUC (ng·h/mL) | Varies with Remdesivir dose | |

| Half-life (t½) (h) | 0.87 - 1.8 | |

| Plasma Protein Binding | 1 - 2% |

Note: Cmax and AUC are dose-dependent.

Effect of Hepatic Impairment

A study in subjects with moderate and severe hepatic impairment showed that the plasma exposure of this compound was increased in individuals with severe hepatic impairment compared to healthy subjects. Specifically, the Cmax and AUC of this compound were up to 2.41-fold higher in subjects with severe hepatic impairment. However, these modest increases were not associated with adverse events, and no dose adjustment of Remdesivir is currently recommended for patients with hepatic impairment.

Table 2: Geometric Mean Ratios of this compound Pharmacokinetic Parameters in Hepatically Impaired vs. Healthy Subjects

| Hepatic Impairment Level | Cmax Ratio (vs. Healthy) | AUC Ratio (vs. Healthy) | Reference |

| Moderate | Similar | Similar | |

| Severe | Up to 2.41 | Up to 2.41 |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species, such as rats and monkeys, have also been conducted to support the clinical development of Remdesivir.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species Following Intravenous Administration of Remdesivir

| Species | Dose of Remdesivir (mg/kg) | Tmax (h) | Cmax (µM) | AUC (µM·h) | t½ (h) | Reference |

| Sprague-Dawley Rat | 10 | - | - | - | - | |

| Cynomolgus Monkey | 10 | ~0.5 | ~1.5 | ~1.0 | ~0.8 |

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for this purpose.

Objective: To determine the concentration of this compound in human plasma.

Methodology:

-

Sample Preparation:

-

Plasma samples are typically treated with a protein precipitation agent (e.g., acetonitrile) to remove larger proteins.

-

To address the instability of Remdesivir and its metabolites, plasma samples are often acidified with formic acid.

-

An internal standard (a stable isotope-labeled version of this compound) is added to the samples to ensure accuracy and precision.

-

The supernatant after centrifugation is collected for analysis.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separation is achieved on a reverse-phase C18 column (e.g., Acquity UPLC HSS T3).

-

A gradient mobile phase, typically consisting of an aqueous component with an organic modifier (e.g., water with formic acid and methanol), is used to elute the analyte.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

This compound is typically ionized using electrospray ionization (ESI) in negative ion mode.

-

Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.

-

Method Validation: The LC-MS/MS method is validated according to regulatory guidelines to ensure its linearity, accuracy, precision, selectivity, and stability. The calibration range for this compound is typically in the low ng/mL to µg/mL range.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the metabolism of Remdesivir to this compound.

Methodology:

-

Incubation:

-

Remdesivir is incubated with human liver microsomes, S9 fractions, or primary human hepatocytes. These systems contain the primary drug-metabolizing enzymes.

-

The incubation mixture includes necessary cofactors for the enzymes (e.g., NADPH for cytochrome P450 enzymes).

-

Incubations are carried out at 37°C for various time points.

-

-

Sample Analysis:

-

At each time point, the reaction is quenched (e.g., by adding a cold organic solvent).

-

The samples are then processed and analyzed by LC-MS/MS to measure the formation of this compound and the depletion of Remdesivir.

-

-

Enzyme Identification:

-

To identify the specific enzymes involved, selective chemical inhibitors of different enzyme families (e.g., esterase inhibitors) can be included in the incubation.

-

Alternatively, recombinant human enzymes (e.g., recombinant CES1) can be used to confirm their role in the metabolic conversion.

-

Plasma Protein Binding Determination

Objective: To determine the extent of this compound binding to plasma proteins.

Methodology (Equilibrium Dialysis):

-

Apparatus: A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules like this compound but retains larger proteins.

-

Procedure:

-

One compartment is filled with human plasma containing a known concentration of this compound.

-

The other compartment is filled with a protein-free buffer solution (e.g., phosphate-buffered saline).

-

The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically several hours).

-

-

Analysis:

-

After incubation, the concentrations of this compound in both the plasma and buffer compartments are measured by LC-MS/MS.

-

The fraction of unbound drug is calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.

-

Conclusion

This compound is a pivotal, albeit transient, metabolite in the activation pathway of Remdesivir. Its rapid formation and subsequent conversion to the active nucleoside monophosphate are essential for the antiviral activity of the parent drug. The pharmacokinetic profile of this compound is characterized by a short half-life and low plasma protein binding. While its exposure can be moderately increased in severe hepatic impairment, this is not considered clinically significant. The well-established bioanalytical methods for its quantification and the understanding of its metabolic pathway are crucial for the continued development and clinical application of Remdesivir and other nucleotide analog prodrugs. This in-depth guide provides a foundational understanding for researchers and drug development professionals working in the field of antiviral therapies.

References

- 1. Pharmacokinetics of SARS-CoV-2 RNA Polymerase Inhibitor Remdesivir in Participants With Moderate and Severe Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A population pharmacokinetic model of remdesivir and its major metabolites based on published mean values from healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of GS-704277 Interactions: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow to investigate the molecular interactions of GS-704277, a key intermediate metabolite of the antiviral prodrug Remdesivir. While Remdesivir and its active triphosphate form have been the subject of extensive computational studies, the direct interactions of this compound with host enzymes responsible for its metabolic conversion are less characterized. This document outlines detailed methodologies for molecular docking and molecular dynamics simulations to elucidate the binding mechanisms of this compound with human carboxylesterase 1 (hCES1A), cathepsin A (CTSA), and histidine triad nucleotide-binding protein 1 (HINT1). The protocols and workflows presented herein are designed to provide researchers with a robust framework for predicting binding affinities, identifying key interacting residues, and understanding the dynamics of these interactions, thereby informing future drug development and optimization efforts.

Introduction

Remdesivir (GS-5734) is a nucleotide prodrug that has demonstrated broad-spectrum antiviral activity and is notably used in the treatment of COVID-19. Its mechanism of action relies on intracellular metabolic activation to an active nucleoside triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). A critical step in this activation pathway is the formation of the alanine metabolite this compound.

This compound is generated from Remdesivir through hydrolysis and is subsequently metabolized to a nucleoside monophosphate, which is then phosphorylated to the active triphosphate analog.[1][2] Understanding the interactions of this compound with the host enzymes that govern its formation and subsequent conversion is crucial for a complete picture of Remdesivir's metabolic profile and potential for drug-drug interactions. This guide proposes a detailed in silico approach to model these interactions, providing a foundational methodology for researchers in the field.

Metabolic Pathway of Remdesivir and the Role of this compound

The metabolic activation of Remdesivir is a multi-step process occurring within the host cell. The initial conversion of Remdesivir to this compound is catalyzed primarily by human carboxylesterase 1 (hCES1A), with a lesser contribution from cathepsin A (CTSA).[3] Subsequently, this compound is hydrolyzed by the histidine triad nucleotide-binding protein 1 (HINT1) to form the nucleoside monophosphate.[3] This monophosphate is then phosphorylated to the active triphosphate form.

Quantitative Data Summary

While specific in silico binding data for this compound with its metabolizing enzymes is not yet available in the literature, pharmacokinetic parameters for this compound have been determined.[4]

| Parameter | Value | Species | Reference |

| Volume of Distribution (Central) | 96.4 L | Human | |

| Volume of Distribution (Peripheral) | 8.64 L | Human | |

| Elimination Clearance | 36.9 L/h | Human | |

| Maximum Concentration (Cmax) | 807 nM | Human | |

| Time to Cmax (Tmax) | ~ End of Infusion | Human |

Proposed In Silico Experimental Workflow

To elucidate the interactions of this compound with hCES1A, CTSA, and HINT1, the following computational workflow is proposed. This workflow is designed to be a systematic approach, starting from protein preparation and culminating in detailed analysis of molecular dynamics.

Detailed Methodologies

The following sections provide detailed protocols for the key experiments outlined in the proposed workflow.

Protein and Ligand Preparation

Objective: To prepare the 3D structures of the target enzymes and the ligand (this compound) for docking and simulation.

Protocol:

-

Protein Structure Acquisition:

-

Obtain the crystal structures of human CES1 (e.g., PDB ID: 1MX1), Cathepsin A (e.g., PDB ID: 5NCN), and HINT1 (e.g., PDB ID: 5W9Y) from the Protein Data Bank (PDB).

-

If a crystal structure is unavailable or has missing residues, generate a homology model using a server such as SWISS-MODEL, using a suitable template.

-

Prepare the protein structures using software like Chimera or Maestro: remove water molecules and co-crystallized ligands, add hydrogen atoms, and perform energy minimization to relax the structure.

-

-

Ligand Structure Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem CID: 139049757).

-

Convert the 2D structure to a 3D structure using a program like Open Babel or ChemDraw.

-

Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

-

Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of this compound within the active sites of the target enzymes.

Protocol:

-

Grid Box Generation:

-

Identify the active site of each enzyme based on literature or by using the co-crystallized ligand as a reference.

-

Define a grid box that encompasses the entire active site using a program like AutoDockTools. The grid box should be sufficiently large to allow for rotational and translational freedom of the ligand.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina to perform the docking calculations.

-

Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

-

Generate a set number of binding modes (e.g., 10).

-

-

Analysis of Docking Results:

-

Analyze the predicted binding poses and their corresponding binding energies (in kcal/mol).

-

Select the pose with the lowest binding energy that is also catalytically plausible (i.e., the reactive moieties are in proximity to the catalytic residues).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the selected pose using software like PyMOL or LigPlot+.

-

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the this compound-enzyme complex and to characterize the dynamics of the interactions over time.

Protocol:

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Use a simulation package like GROMACS or AMBER.

-

Select an appropriate force field for the protein (e.g., AMBERff14SB) and generate parameters for the ligand using a tool like Antechamber.

-

Place the complex in a periodic box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge).

-

Solvate the system with a water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) equilibration (e.g., 100 ps) to stabilize the temperature of the system.

-

Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration (e.g., 1 ns) to stabilize the pressure and density.

-

-

Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability and dynamics of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Analyze the formation and persistence of hydrogen bonds between this compound and the enzyme.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

-

Logical Relationships and Key Interactions

The in silico modeling approach aims to elucidate the key molecular interactions that drive the binding and subsequent enzymatic conversion of this compound. The diagram below illustrates the logical flow of this investigation.

Conclusion

This technical guide provides a detailed framework for the in silico modeling of this compound interactions with its key metabolizing enzymes. By following the proposed workflow and experimental protocols, researchers can generate valuable insights into the binding mechanisms, stability, and energetics of these interactions. The data obtained from these computational studies will be instrumental in building a more complete understanding of Remdesivir's metabolic pathway and can aid in the rational design of future antiviral prodrugs with improved metabolic profiles. While this guide is based on established computational methodologies, the specific application to the this compound system represents a novel avenue of investigation that promises to yield significant contributions to the field of antiviral drug development.

References

An In-Depth Technical Guide on the Potential Off-Target Effects of GS-704277

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-704277 is the primary alanine metabolite of the antiviral prodrug Remdesivir (GS-5734). As an essential intermediate in the intracellular metabolic cascade that leads to the formation of the active antiviral agent, GS-441524 triphosphate, understanding the safety profile and potential off-target effects of this compound is critical for a comprehensive evaluation of Remdesivir's therapeutic index. This technical guide provides a detailed overview of the known information regarding the potential off-target effects of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Concept: The Metabolic Pathway of Remdesivir

Remdesivir is a phosphoramidate prodrug that efficiently delivers its nucleoside analog into cells. Once inside the cell, it undergoes a multi-step bioactivation process. This compound is a key intermediate in this pathway.

Pharmacokinetic Profile of this compound

Understanding the pharmacokinetic properties of this compound is essential for contextualizing its potential for off-target effects. The following table summarizes key pharmacokinetic parameters for this compound in humans.

| Parameter | Value | Species | Reference |

| Plasma Protein Binding | 1% | Human | [1] |

| Elimination Half-Life (t½) | ~1.3 hours | Human | [1] |

| Time to Maximum Concentration (Tmax) | 0.75 hours | Human | [1] |

| Primary Route of Elimination | Metabolism | Human | [1] |

Assessment of Off-Target Effects

Comprehensive in vitro studies have been conducted to evaluate the potential for this compound to induce off-target toxicities, with a particular focus on mitochondrial function and hepatotoxicity.

Mitochondrial Toxicity Assessment

Mitochondrial toxicity is a common mechanism for drug-induced adverse effects. The potential for this compound to impair mitochondrial function was assessed in primary human hepatocytes. The results are summarized in the table below.

| Assay | Endpoint | This compound Result (up to 100 µM) | Reference |

| Mitochondrial Respiration | Spare Respiratory Capacity | No effect | [2] |

| Cellular Energetics | Cellular ATP Levels | No effect | |

| Genotoxicity | Total DNA Content | No effect |

These findings indicate that this compound does not exhibit mitochondrial toxicity at concentrations well above its therapeutic plasma levels.

Hepatotoxicity Assessment

Given that the liver is a primary site of drug metabolism, the potential for drug-induced liver injury is a critical safety consideration. In vitro studies have shown that the effects of this compound on hepatocytes are minimal.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in this guide.

Mitochondrial Spare Respiratory Capacity Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) of cells to assess mitochondrial function.

Principle: The Seahorse XF Analyzer measures real-time changes in OCR as mitochondrial inhibitors are sequentially injected. This allows for the calculation of key parameters of mitochondrial function, including spare respiratory capacity, which is the difference between maximal and basal respiration.

Protocol:

-

Cell Seeding: Plate primary human hepatocytes in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere.

-

Incubation with this compound: Treat the cells with a range of concentrations of this compound (e.g., up to 100 µM) or vehicle control for a specified period (e.g., 4 hours and 3 days).

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Seahorse XF Analyzer Operation:

-

Load the sensor cartridge with mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Calibrate the instrument and place the cell culture microplate into the analyzer.

-

Run the pre-programmed Mito Stress Test protocol.

-

-

Data Analysis: The Seahorse software calculates OCR at baseline and after each inhibitor injection. Spare respiratory capacity is calculated as (Maximal OCR) - (Basal OCR).

Cellular ATP Level Measurement

This assay quantifies the amount of ATP in cells, which is an indicator of cell viability and metabolic activity.

Principle: The assay utilizes the firefly luciferase enzyme, which catalyzes the production of light from ATP and luciferin. The amount of light produced is directly proportional to the amount of ATP present.

Protocol:

-

Cell Culture and Treatment: Culture primary human hepatocytes in a 96-well plate and treat with various concentrations of this compound or vehicle control.

-

Cell Lysis: Add a reagent that lyses the cells and releases ATP.

-

Luciferase Reaction: Add a solution containing luciferase and luciferin to the cell lysate.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples.

Total DNA Quantification in Cultured Cells

This method is used to normalize other assay results to the number of cells.

Principle: DNA is extracted from the cells and its concentration is measured using a fluorescent dye that specifically binds to double-stranded DNA.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

DNA Extraction: Extract the genomic DNA from the cell lysate using a commercially available DNA extraction kit.

-

DNA Quantification:

-

Prepare a series of DNA standards of known concentrations.

-

Add a fluorescent DNA-binding dye (e.g., PicoGreen®) to the extracted DNA samples and standards.

-

Measure the fluorescence intensity using a fluorometer.

-

-

Data Analysis: Create a standard curve by plotting the fluorescence of the standards against their concentrations. Use this curve to determine the DNA concentration in the experimental samples.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of GS-704277

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-704277 is the primary intracellular alanine metabolite of the antiviral prodrug Remdesivir (GS-5734). Its formation, through the hydrolysis of the phosphoramidate prodrug moiety, is a critical step in the bioactivation pathway of Remdesivir, leading to the active nucleoside triphosphate analog GS-443902. These application notes provide a detailed protocol for the in vitro synthesis of this compound via enzymatic hydrolysis of Remdesivir, followed by a comprehensive purification protocol using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be accessible to researchers in drug development and related fields, providing a reliable method for generating this compound for analytical standards, pharmacological studies, and other research purposes.

Introduction

Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity. Upon administration, it is rapidly metabolized within cells to its active form. The initial metabolic step is the conversion of Remdesivir to this compound, a process mediated by intracellular esterases[1][2][3]. This crucial transformation removes the 2-ethylbutyl ester group from the phosphoramidate, yielding the free carboxylic acid of the alanine moiety. Understanding the properties and biological activity of this compound is essential for a comprehensive understanding of Remdesivir's mechanism of action and metabolism. This document outlines a reproducible method for the laboratory-scale synthesis and purification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Formal Name | N-[(S)-hydroxy(phenoxy)phosphoryl]-L-alanine, P-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile | [2] |

| CAS Number | 1911579-04-8 | [2] |

| Molecular Formula | C₁₅H₁₉N₆O₈P | |

| Formula Weight | 442.3 g/mol | |

| Purity (Typical) | ≥95% | |

| Formulation | A crystalline solid | |

| Solubility | Soluble in DMSO | |

| λmax | 246 nm |

Experimental Protocols

I. In Vitro Enzymatic Synthesis of this compound from Remdesivir

This protocol describes the conversion of Remdesivir to this compound using a commercially available esterase.

Materials:

-

Remdesivir (GS-5734)

-

Porcine Liver Esterase (PLE) or other suitable carboxylesterase

-

Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA)

-

Deionized Water

Equipment:

-

Incubator or water bath set to 37°C

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

pH meter

-

HPLC system for purification

Procedure:

-

Prepare Substrate Solution: Dissolve Remdesivir in a minimal amount of DMSO and then dilute with 100 mM phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Ensure the final DMSO concentration is low (e.g., <1%) to minimize enzyme inhibition.

-

Prepare Enzyme Solution: Prepare a stock solution of Porcine Liver Esterase in 100 mM phosphate buffer (pH 7.4) at a concentration of 10 mg/mL.

-

Enzymatic Reaction:

-

In a suitable reaction vessel, combine the Remdesivir solution and the esterase solution. A typical starting ratio is 1:1 (v/v), but this may need to be optimized depending on the specific activity of the enzyme.

-

Incubate the reaction mixture at 37°C with gentle agitation for 2-4 hours.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time points (e.g., 0, 1, 2, and 4 hours), quenching the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid, and analyzing by LC-MS/MS.

-

Reaction Quenching: Once the reaction is complete (as determined by the disappearance of the Remdesivir peak and the appearance of the this compound peak), terminate the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

-

Protein Precipitation: Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the enzyme and other proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude this compound, for purification.

II. Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of this compound from the quenched enzymatic reaction mixture using reversed-phase HPLC.

Materials:

-

Crude this compound supernatant

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

HPLC-grade solvents

Equipment:

-

Preparative or semi-preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

-

Fraction collector

-

Lyophilizer

Procedure:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 4 mL/min for a 10 mm ID column).

-

Sample Injection: Inject the crude this compound supernatant onto the equilibrated column. The injection volume will depend on the concentration of the crude product and the capacity of the column.

-

Chromatographic Separation: Elute the compounds using a linear gradient of Mobile Phase B. A suggested gradient is provided in Table 2. Monitor the elution profile at 246 nm.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak. The retention time of this compound will be shorter than that of the more lipophilic Remdesivir.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC or LC-MS/MS.

-

Solvent Evaporation: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilization: Freeze the aqueous solution of the purified this compound and lyophilize to obtain the final product as a solid.

Table 2: Suggested HPLC Gradient for this compound Purification